3,4-Dichloroaniline

Beschreibung

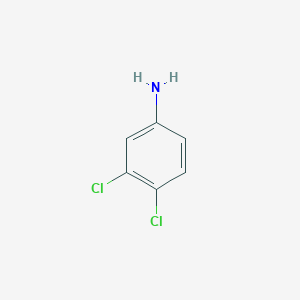

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYWXFYBZPNOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2C6H3(NH2), C6H5Cl2N | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021815 | |

| Record name | 3,4-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dichloroaniline appears as light tan to dark gray crystals or brown solid. Melting point 71-72 °C., Light-brown solid; [ICSC] Darkens on exposure to light and air; [CHEMINFO] Light brown crystalline solid; [MSDSonline], LIGHT-BROWN CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

522 °F at 760 mmHg (NTP, 1992), 272 °C | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

331 °F (NTP, 1992), 166 °C, 331 °F (166 °C) OPEN CUP, 166 °C o.c. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Very sol in alcohol, ether; slightly sol in benzene., Sol in most org solvents, Water solubility of 92 mg/l at 20 °C, Solubility in water: none | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.33 at 185 °F (NTP, 1992) - Denser than water; will sink, 1.33, 1.57 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6 | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 178 °F (NTP, 1992), 0.00632 [mmHg], 6.32X10-3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

/The Velsicol Chemical Corporation/ reported that both 3,3',4,4'-tetrachloroazobenzene and 3,3',4,4'-tetrachloroazoxybenzene are impurities in 3,4-dichloroaniline, and pesticide products that are formulated from 3,4-dichloroaniline (diuron, liuron, and propanil). | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER, LIGHT BROWN CRYSTALS /DICHLOROANILINES/ | |

CAS No. |

95-76-1 | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20KR9WJ4NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

162 °F (NTP, 1992), 71-72 °C, 72 °C | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

3,4-Dichloroaniline synthesis from 3,4-dichloronitrobenzene

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloroaniline from 3,4-Dichloronitrobenzene

Introduction

This compound (3,4-DCA) is a crucial chemical intermediate in the manufacturing of various commercial products, including dyes, pesticides, and pharmaceuticals.[1][2][3] It serves as a precursor for herbicides such as propanil, diuron, and linuron.[1] The primary industrial route for its synthesis is the reduction of 3,4-dichloronitrobenzene.[1][3] This process, typically a catalytic hydrogenation, requires careful control of reaction conditions to maximize yield and purity while minimizing side reactions, most notably dehalogenation.[2][4] This guide provides a detailed overview of the synthesis, focusing on the core chemical transformation, experimental methodologies, and process variables for researchers and chemical development professionals.

Core Synthesis Pathway: Catalytic Hydrogenation

The conversion of 3,4-dichloronitrobenzene to this compound is achieved through the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Catalytic hydrogenation is the most prevalent method, utilizing hydrogen gas (H₂) and a noble metal catalyst.[2][4]

The overall reaction is as follows: C₆H₃Cl₂(NO₂) + 3H₂ → C₆H₃Cl₂(NH₂) + 2H₂O

A key challenge in this process is preventing the hydrodechlorination, where one or both chlorine atoms are reductively removed from the aromatic ring, leading to undesired byproducts like monochloroanilines and aniline.[5] The selection of catalyst, solvent, and the use of specific inhibitors are critical to suppress this side reaction.[5][6]

Caption: Catalytic hydrogenation of 3,4-dichloronitrobenzene.

Experimental Protocols

Detailed methodologies for the synthesis often vary between laboratory and industrial scales. The following protocols are representative examples derived from patent literature, illustrating common practices.

Protocol 1: Platinum-Catalyzed Hydrogenation with Morpholine Inhibitor

This method focuses on using morpholine to suppress dehalogenation and includes a high-temperature final stage to reduce hydrazo impurities.[6]

Methodology:

-

Reactor Charging : A stainless steel autoclave is charged with 100 parts by weight of 3,4-dichloro-1-nitrobenzene, 1 part by weight of morpholine, and a platinum catalyst (e.g., 0.0025 parts of platinum as 3% Pt on a carbon support).[6]

-

Inerting : The autoclave is sealed, and the air is displaced first with nitrogen and then with hydrogen by pressurizing to approximately 350 psig and venting.[6]

-

Initial Reaction : The mixture is heated to 70-95°C and agitated. Hydrogen pressure is increased to and maintained at 500 psig. The reaction is exothermic, and cooling is applied to maintain the temperature at approximately 95°C.[6]

-

Reaction Completion (Main Stage) : Hydrogen uptake is monitored. When absorption ceases (typically 70-90 minutes), the main hydrogenation is considered complete. At this stage, analysis should show less than 0.2% unreduced nitro compound.[6]

-

Impurity Reduction : To reduce the 3,3',4,4'-tetrachlorohydrazobenzene impurity, the temperature of the reaction mass is raised to 170-180°C while maintaining hydrogen pressure.[6]

-

Product Isolation : After cooling, the reactor is vented. The crude product is filtered to recover the catalyst for reuse. The organic layer (this compound) is separated from the aqueous layer (water of reaction).[6]

-

Purification : The product can be dried by heating under vacuum (e.g., 110°C at 100 mm Hg) to yield essentially pure this compound.[6] Further purification can be achieved by vacuum distillation.[4]

Protocol 2: Iron-Promoted Platinum Catalyst with Ethanolamine Inhibitor

This variation uses a different promoter and inhibitor to achieve high selectivity.

Methodology:

-

Reactor Charging : A titanium autoclave is charged with 400 g of crude 3,4-dichloro-1-nitrobenzene, 2 g of ethanolamine (0.5% by weight), and an iron-promoted platinum-on-carbon catalyst.[5]

-

Inerting and Heating : The reactor is sealed and purged with nitrogen, followed by hydrogen. The contents are heated to 75°C.[5]

-

Hydrogenation : Hydrogen pressure is applied (e.g., 500-600 psig) and the temperature is controlled within the preferred range of 135-160°C.[5]

-

Monitoring and Completion : The reaction is monitored until hydrogen uptake ceases.

-

Workup : After the reaction is complete, the autoclave is cooled and the hydrogen is displaced with nitrogen. The organic phase is separated for further purification.[5]

Logical Workflow for Synthesis and Purification

The overall process from starting material to purified product follows a clear logical sequence.

Caption: General workflow for this compound synthesis.

Data Summary of Reaction Parameters

The efficiency and selectivity of the synthesis are highly dependent on several quantitative parameters. The table below summarizes typical ranges found in various reported methods.

| Parameter | Value/Range | Catalyst/Inhibitor System | Reference |

| Temperature | 80 ± 5 °C | Noble Metal | [4] |

| 90 - 95 °C | Platinum / Morpholine | [4][6] | |

| 120 - 180 °C | Platinum | [5] | |

| 170 - 180 °C (Final Stage) | Platinum / Morpholine | [6] | |

| Pressure | 0.5 - 0.6 MPa (approx. 72-87 psig) | Noble Metal | [4] |

| 200 - 600 psig | Platinum | [5][6] | |

| 3750 - 4500 Torr (approx. 72-87 psig) | Noble Metal | [4] | |

| Catalyst | Platinum on Carbon | - | [6] |

| Iron-promoted Platinum on Carbon | - | [5] | |

| Catalyst Loading | 25,000:1 to 125,000:1 (nitroaromatic:Pt) | Platinum | [5][6] |

| Inhibitor | Morpholine | Platinum | [6] |

| Ethanolamine | Iron-promoted Platinum | [5] | |

| Inhibitor Conc. | 0.75% - 3% (by weight of nitroaromatic) | Morpholine | [6] |

| 0.25% - 1% (by weight of nitroaromatic) | Ethanolamine | [5] | |

| Purity (Post-Rxn) | > 99.3% | Noble Metal | [4] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cas 95-76-1,this compound | lookchem [lookchem.com]

- 3. This compound | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. EP0398542B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 6. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

Navigating Environmental Risk: A Physicochemical Profile of 3,4-Dichloroaniline for Advanced Modeling

For Immediate Release

[City, State] – December 13, 2025 – As the global scientific community intensifies its focus on environmental contaminants, a comprehensive understanding of the physicochemical properties of industrial chemicals is paramount for accurate risk assessment and the development of effective remediation strategies. This in-depth technical guide offers a detailed examination of 3,4-Dichloroaniline (3,4-DCA), a compound of significant environmental interest due to its use in the manufacturing of dyes, pesticides, and pharmaceuticals.[1] This document serves as a critical resource for researchers, environmental scientists, and drug development professionals, providing the essential data and methodologies required for robust environmental modeling.

3,4-DCA is a halogenated aromatic amine that can be released into the environment through various waste streams.[1] Its subsequent fate and transport are governed by a complex interplay of its chemical and physical characteristics. This guide provides a consolidated repository of these properties, presented in easily digestible formats, alongside detailed experimental protocols for their determination, empowering researchers to conduct further investigations and refine predictive environmental models.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of 3,4-DCA is the cornerstone of any environmental model. These parameters dictate its distribution in different environmental compartments, its potential for bioaccumulation, and its overall persistence. The following tables summarize the key quantitative data for 3,4-DCA.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Cl₂N | [1][2][3] |

| Molecular Weight | 162.02 g/mol | [1][4] |

| Appearance | Light tan to dark gray crystals or brown solid | [1][4] |

| Melting Point | 69-72 °C | [1][2][5] |

| Boiling Point | 272 °C | [2][5] |

| Vapor Pressure | 1.3 Pa at 20°C; 6.32 x 10⁻³ mm Hg at 25°C | [1][2] |

| Water Solubility | 92 mg/L; 0.06 g/100 mL | [1][2] |

Table 2: Environmental Fate Properties of this compound

| Property | Value | Reference(s) |

| pKa (dissociation constant) | 3.5 | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 2.69 | [1][2] |

| Henry's Law Constant | 1.46 x 10⁻⁵ atm-m³/mol | [1] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 193 - 195 | [1] |

Experimental Protocols for Property Determination

Accurate and reproducible data are essential for reliable environmental modeling. The following section outlines the standardized methodologies for determining the key physicochemical properties of 3,4-DCA, primarily based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Water Solubility (OECD Guideline 105)

The water solubility of a compound is a critical parameter influencing its environmental transport and bioavailability. The flask method is suitable for substances with solubility above 10⁻² g/L.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

Apparatus:

-

Shaking flask or vessel with a stirrer

-

Constant temperature bath (20 ± 0.5 °C)

-

Centrifuge (if necessary for phase separation)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC)

Procedure:

-

Add an excess amount of 3,4-DCA to a known volume of distilled water in the shaking flask.

-

Agitate the flask in the constant temperature bath to facilitate dissolution. The equilibration time will depend on the substance but is typically 24-48 hours.

-

After equilibration, cease agitation and allow the mixture to stand for a sufficient period to allow undissolved crystals to settle.

-

If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear aqueous phase.

-

Determine the concentration of 3,4-DCA in the aliquot using a validated analytical method.

-

Repeat the determination at different time intervals until consecutive measurements show no significant change, indicating that equilibrium has been reached.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a key determinant of a chemical's volatility and its tendency to partition into the atmosphere. The gas saturation method is a common technique for determining the vapor pressure of solids.

Principle: A stream of inert gas is passed slowly over the substance, allowing it to become saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Apparatus:

-

Saturation column containing the test substance on a solid support

-

Constant temperature bath

-

Inert gas supply with a flow meter

-

Trapping system to collect the vaporized substance (e.g., sorbent tubes)

-

Analytical instrument for quantifying the trapped substance (e.g., GC-MS)

Procedure:

-

Pack the saturation column with an inert support material (e.g., glass beads) coated with 3,4-DCA.

-

Place the column in a constant temperature bath and allow it to equilibrate.

-

Pass a slow, measured flow of an inert gas (e.g., nitrogen) through the column. The flow rate should be slow enough to ensure saturation.

-

The gas stream exiting the column, now saturated with 3,4-DCA vapor, is passed through a trapping system.

-

After a measured period, the trapping system is removed and the amount of trapped 3,4-DCA is quantified using a suitable analytical technique.

-

The vapor pressure (P) is calculated using the equation: P = (m/V) * (RT/M), where m is the mass of the substance, V is the volume of gas passed, R is the ideal gas constant, T is the absolute temperature, and M is the molecular weight of the substance.

Partition Coefficient (n-octanol/water) - log Kow (OECD Guideline 107)

The octanol-water partition coefficient (Kow) is a measure of a chemical's hydrophobicity and is a key parameter for predicting bioaccumulation potential. The shake-flask method is widely used for its determination.

Principle: A solution of the substance in either n-octanol or water is mixed with the other solvent. After equilibration, the concentration of the substance in both phases is measured.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instruments for concentration determination in both phases (e.g., HPLC-UV, GC-ECD)

Procedure:

-

Prepare a stock solution of 3,4-DCA in either n-octanol or water. The concentration should be below the solubility limit in that solvent.

-

Add a known volume of the stock solution and the other solvent to a separatory funnel or centrifuge tube. The volume ratio of n-octanol to water can be varied.

-

Shake the vessel for a predetermined time to allow for partitioning between the two phases. Equilibration time should be established in preliminary experiments.

-

After shaking, separate the two phases. Centrifugation is often required to break any emulsions and ensure a clean separation.

-

Determine the concentration of 3,4-DCA in both the n-octanol and water phases using a suitable analytical method.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

Soil Adsorption Coefficient (Koc) (OECD Guideline 121)

The soil adsorption coefficient (Koc) describes the partitioning of a chemical between soil organic carbon and water, indicating its mobility in soil. The HPLC method provides an estimation of Koc.

Principle: The retention time of the test substance on a High-Performance Liquid Chromatography (HPLC) column with a stationary phase that mimics soil organic matter is measured. This retention time is then correlated with the known Koc values of a set of reference compounds.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

A stationary phase column that mimics soil organic matter (e.g., a cyanopropyl- or octadecyl-modified silica column)

-

A set of reference substances with known Koc values

Procedure:

-

Prepare a mobile phase, typically a mixture of methanol and water.

-

Inject a series of reference substances with a range of known Koc values onto the HPLC column and determine their retention times (tR).

-

Calculate the capacity factor (k) for each reference substance using the formula: k = (tR - t0) / t0, where t0 is the dead time of the column.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the logarithm of the known Koc values (log Koc) for the reference substances.

-

Inject the 3,4-DCA sample onto the same HPLC column under the identical conditions and determine its retention time and calculate its capacity factor.

-

Using the calibration curve, determine the log Koc of 3,4-DCA from its measured capacity factor.

Environmental Fate and Transport: A Conceptual Overview

The physicochemical properties of 3,4-DCA collectively determine its behavior and persistence in the environment. The following diagram illustrates the logical relationships between these properties and the key environmental processes it undergoes.

Degradation Pathways

The persistence of 3,4-DCA in the environment is largely determined by its susceptibility to biotic and abiotic degradation processes.

Biodegradation: The biodegradation of this compound is a slow process in soil.[1] Studies have shown that some microorganisms are capable of degrading 3,4-DCA, often through hydroxylation and subsequent ring cleavage.[6][7] The presence of other anilines can sometimes enhance the degradation of dichloroanilines.[6]

Photodegradation: 3,4-DCA is susceptible to degradation by photochemically-produced hydroxyl radicals in the atmosphere, with an estimated half-life of 17 hours for the vapor-phase reaction.[1] In aquatic environments, photolysis can also contribute to its degradation.[8]

Conclusion

This technical guide provides a foundational dataset and methodological framework for researchers engaged in the environmental assessment of this compound. The presented physicochemical properties, coupled with standardized experimental protocols, will facilitate the development of more accurate and predictive environmental fate and transport models. A comprehensive understanding of these parameters is crucial for informing regulatory decisions, developing effective risk management strategies, and ultimately protecting environmental and human health from the potential impacts of this and other related chemical compounds. The logical connections visualized in the provided diagram further aid in conceptualizing the complex interactions that govern the environmental behavior of 3,4-DCA.

References

- 1. OECD 121 - Adsorption Coefficient using HPLC - Situ Biosciences [situbiosciences.com]

- 2. filab.fr [filab.fr]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 7. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 8. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

Spectroscopic Profile of 3,4-Dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 3,4-dichloroaniline (CAS No. 95-76-1), a crucial intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₅Cl₂N, with a molecular weight of 162.02 g/mol . Spectroscopic analysis is essential for its structural confirmation and purity assessment. The quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound typically exhibits three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring, and a broad signal for the amine (-NH₂) protons.

| Assigned Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.148 | d | J(A,C) = 8.6 Hz |

| H-5 | 6.735 | dd | J(B,C) = 2.7 Hz |

| H-6 | 6.482 | d | - |

| -NH₂ | 3.70 (broad) | s | - |

| Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) |

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six carbon atoms of the benzene ring. While specific peak assignments can be complex, the data is available in spectral databases.

| Assigned Carbon | Chemical Shift (δ) in ppm |

| C1-C6 (Aromatic) | Data available in specialized databases |

| Solvent: Chloroform-d, Reference: TMS[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the amine group, the aromatic ring, and the carbon-chlorine bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1600-1585 | C=C Stretch | Aromatic Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| 800-600 | C-Cl Stretch | Aryl Halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits characteristic absorption maxima in the UV region.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Water | 317 | Not Reported | n → π* / π → π |

| Methanol | ~300 | Not Reported | n → π / π → π* |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

As this compound is a solid at room temperature, several methods can be employed for IR analysis.

KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.

Thin Solid Film Method:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane).

-

Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., methanol or ethanol). Perform serial dilutions to obtain a solution with an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill one quartz cuvette with the solvent to be used as a blank (reference) and another with the sample solution.

-

Baseline Correction: Record a baseline spectrum with the blank solution in both the sample and reference beams.

-

Spectrum Measurement: Place the sample cuvette in the sample beam and record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) can then be determined.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Microbial degradation pathways of 3,4-Dichloroaniline in soil environments

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dichloroaniline (3,4-DCA), a persistent and toxic environmental pollutant, primarily originates from the degradation of various phenylurea herbicides. Its presence in soil ecosystems poses a significant risk to environmental and human health. Microbial degradation represents a key mechanism for the natural attenuation of 3,4-DCA. This technical guide provides a comprehensive overview of the microbial degradation pathways of 3,4-DCA in soil environments, detailing the key microorganisms, enzymatic systems, and genetic determinants involved. It further presents a compilation of quantitative data on degradation kinetics and outlines detailed experimental protocols for studying these processes in a laboratory setting. Visual representations of the primary degradation pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

This compound (3,4-DCA) is a chemical intermediate used in the synthesis of dyes and pesticides and is a major degradation product of herbicides such as diuron, propanil, and linuron.[1] Due to its chemical stability and toxicity, 3,4-DCA is a priority pollutant of concern. Understanding the natural microbial processes that contribute to its breakdown is crucial for developing effective bioremediation strategies for contaminated soils. This guide synthesizes current scientific knowledge on the microbial degradation of 3,4-DCA, focusing on the aerobic pathways observed in soil bacteria and fungi.

Key Microorganisms Involved in 3,4-DCA Degradation

A diverse range of soil microorganisms have been identified with the capacity to degrade 3,4-DCA, utilizing it as a source of carbon, nitrogen, and energy. These include various species of bacteria and fungi.

Bacterial Degraders:

-

Acinetobacter sp.: Strains of Acinetobacter, such as Acinetobacter soli GFJ2, are prominent degraders of 3,4-DCA.[2][3] They are known to initiate the degradation through a dioxygenase-mediated attack.

-

Pseudomonas sp.: Various Pseudomonas species, including Pseudomonas fluorescens, have demonstrated the ability to metabolize 3,4-DCA, often through co-metabolism with other carbon sources.[4][5]

-

Paracoccus sp.: Paracoccus denitrificans has been shown to utilize 3,4-DCA as a sole source of carbon and nitrogen, leading to its complete mineralization.[6][7]

-

Sphingomonas sp.: Certain Sphingomonas strains can hydroxylate 3,4-DCA as an initial step in its degradation.[8]

-

Comamonadaceae family: Bacteria belonging to this family have also been implicated in the degradation of chloroanilines.[9]

Fungal Degraders:

-

Fusarium sp.: Fungal species like Fusarium can degrade 3,4-DCA through various reactions, including N-acetylation.[10]

-

Aspergillus sp.: Aspergillus niger is another fungal species capable of metabolizing 3,4-DCA.[10] Fungi often employ extracellular enzymes, allowing them to tolerate higher concentrations of toxic compounds.[11]

Microbial Degradation Pathways of 3,4-DCA

The microbial degradation of 3,4-DCA proceeds through several distinct pathways, with the initial steps being crucial for destabilizing the aromatic ring. The primary aerobic degradation pathways are detailed below.

Pathway 1: Initial Dioxgenation by Acinetobacter sp.

Acinetobacter soli GFJ2 utilizes a well-characterized pathway initiated by a dioxygenase enzyme complex.[2][12] This pathway involves the conversion of 3,4-DCA to 4,5-dichlorocatechol, which is then further metabolized.

The key genetic determinant for this initial step is the dcd gene cluster, which is organized as an operon and is induced by the presence of 3,4-DCA.[2][12] This cluster includes:

The proposed pathway is as follows:

-

Dioxygenation: The dioxygenase enzyme, encoded by dcdA and dcdB, hydroxylates 3,4-DCA to an unstable intermediate.

-

Dehydrogenation: This intermediate is then converted to 4,5-dichlorocatechol by an aldehyde dehydrogenase, encoded by dcdC.[2][12]

-

Ring Cleavage: The resulting 4,5-dichlorocatechol undergoes ortho- or meta-ring cleavage, a common strategy in the degradation of aromatic compounds, leading to intermediates that can enter central metabolic pathways.[13]

Pathway 2: Dechlorination and Hydroxylation by Pseudomonas sp.

Some Pseudomonas species are thought to degrade 3,4-DCA through an initial dehalogenation step, followed by hydroxylation.[4][5][13] This pathway leads to the formation of monochloroaniline and subsequently chlorocatechol.

The proposed steps are:

-

Dechlorination: One of the chlorine atoms is removed from the aromatic ring, yielding a monochloroaniline intermediate.[13]

-

Hydroxylation: A dioxygenase enzyme then hydroxylates the monochloroaniline to form a chlorocatechol.[13]

-

Ring Cleavage: The chlorocatechol is then funneled into either an ortho- or meta-cleavage pathway, leading to mineralization.[13]

Fungal Degradation Pathway: N-Acetylation

Fungi, such as Fusarium sp., often employ a detoxification mechanism involving N-acetylation as an initial step in the degradation of 3,4-DCA.[10] This is followed by a series of oxidation and polymerization reactions.

The major metabolites identified in fungal degradation include:

-

3,4-Dichloroacetanilide

-

Dichloroquinolines

-

Tetrachloroazobenzene and tetrachloroazoxybenzene (minor, persistent metabolites)[10]

Quantitative Data on 3,4-DCA Degradation

The efficiency of microbial degradation of 3,4-DCA can be quantified through various parameters such as degradation rates (often expressed as half-life, DT50) and the extent of mineralization (conversion to CO2). The following tables summarize key quantitative data from published studies.

| Microorganism/System | Initial Concentration | Degradation Time | % Degradation/Mineralization | Reference |

| Pseudomonas fluorescens 26-K | 170 mg/L (with glucose) | 2-3 days | ~100% | [4][5] |

| Pseudomonas fluorescens 26-K | 250 mg/L (with glucose) | 4 days | ~100% | [4][5] |

| Pseudomonas fluorescens 26-K | 75 mg/L (no co-substrate) | 15 days | ~40% | [4][5] |

| Paracoccus denitrificans | Sorbed on activated carbon | 29 weeks | 81-87% mineralization | [6][7] |

| Fungal consortium (Fmix) | Not specified | DT50 = 0.85 days | >50% | [10] |

| Mixed bacterial culture | 10 mg/L | 5 days | 12-95% (strain dependent) | [14] |

| Enzyme | Microorganism | Specific Activity | Substrate | Reference |

| Catechol 2,3-dioxygenase | Pseudomonas fluorescens 26-K | 0.230 µmol/min/mg protein | 3,4-DCA grown | [4][5] |

| Catechol 1,2-dioxygenase | Pseudomonas fluorescens 26-K | 0.08 µmol/min/mg protein | 3,4-DFA grown | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the microbial degradation of 3,4-DCA in soil.

Soil Microcosm Study for 3,4-DCA Degradation

This protocol outlines the setup and execution of a laboratory-based soil microcosm experiment to assess the biodegradation of 3,4-DCA.

Objective: To determine the rate and extent of 3,4-DCA degradation in a specific soil under controlled laboratory conditions.

Materials:

-

Fresh soil sample, sieved (<2 mm)

-

3,4-DCA (analytical grade)

-

Sterile deionized water

-

Glass jars or flasks (e.g., 250 mL) with airtight seals

-

Syringes and needles

-

Incubator

-

Analytical balance

-

Solvents for extraction (e.g., acetone, hexane)

-

Analytical instrumentation (HPLC or GC-MS)

Procedure:

-

Soil Preparation:

-

Collect a representative soil sample from the field.

-

Sieve the soil to remove large debris and homogenize.

-

Determine the soil's water holding capacity (WHC).

-

Adjust the soil moisture to 50-60% of WHC with sterile deionized water.

-

-

Microcosm Setup:

-

Weigh a specific amount of the prepared soil (e.g., 50 g) into each glass jar.

-

Prepare a stock solution of 3,4-DCA in a suitable solvent (e.g., acetone).

-

Spike the soil in each microcosm with the 3,4-DCA stock solution to achieve the desired final concentration (e.g., 10 mg/kg soil). Ensure the solvent evaporates completely.

-

Include control microcosms:

-

Sterile control: Autoclave the soil before spiking to assess abiotic degradation.

-

Unspiked control: Soil with no added 3,4-DCA to monitor background microbial activity.

-

-

-

Incubation:

-

Seal the microcosms and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.

-

Periodically open the jars to allow for gas exchange.

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

-

Extract 3,4-DCA and its potential metabolites from the soil samples using an appropriate solvent extraction method (e.g., sonication with acetone:hexane).

-

Analyze the extracts using HPLC or GC-MS to quantify the concentration of 3,4-DCA and identify metabolites.[15][16][17]

-

Dioxygenase Enzyme Assay

This protocol describes a method to measure the activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, key enzymes in the ring cleavage of catechol intermediates.

Objective: To quantify the activity of ring-cleavage dioxygenases in cell-free extracts of 3,4-DCA degrading bacteria.

Materials:

-

Bacterial culture grown in the presence of 3,4-DCA

-

Lysis buffer (e.g., phosphate buffer with lysozyme and DNase)

-

Spectrophotometer

-

Cuvettes

-

Catechol solution (substrate)

-

Bradford reagent for protein quantification

Procedure:

-

Preparation of Cell-Free Extract:

-

Harvest bacterial cells from the culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Resuspend the cells in lysis buffer and incubate to lyse the cells.

-

Centrifuge the lysate at high speed to pellet cell debris. The supernatant is the cell-free extract.

-

Determine the protein concentration of the cell-free extract using the Bradford assay.

-

-

Enzyme Activity Measurement:

-

Catechol 1,2-dioxygenase (ortho-cleavage):

-

Prepare a reaction mixture in a cuvette containing buffer and the cell-free extract.

-

Initiate the reaction by adding a known concentration of catechol.

-

Monitor the formation of cis,cis-muconic acid by measuring the increase in absorbance at 260 nm.

-

-

Catechol 2,3-dioxygenase (meta-cleavage):

-

Prepare a reaction mixture as above.

-

Initiate the reaction by adding catechol.

-

Monitor the formation of 2-hydroxymuconic semialdehyde by measuring the increase in absorbance at 375 nm.

-

-

-

Calculation of Specific Activity:

-

Calculate the rate of product formation using the molar extinction coefficient of the product.

-

Express the specific activity as units per milligram of protein (e.g., µmol of product formed per minute per mg of protein).

-

Conclusion

The microbial degradation of this compound in soil is a complex process involving a variety of bacteria and fungi, each employing distinct enzymatic strategies. The primary degradation pathways involve initial dioxygenation, dechlorination followed by hydroxylation, or N-acetylation, all of which lead to the eventual breakdown of this persistent pollutant. A deeper understanding of these pathways, the microorganisms involved, and the genetic and enzymatic machinery that drives them is essential for the development of effective bioremediation technologies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the microbial degradation of 3,4-DCA in various soil environments. Future research should focus on the regulatory mechanisms governing the expression of degradation genes and the application of this knowledge to enhance the bioremediation of 3,4-DCA contaminated sites.

References

- 1. Cometabolism of 3,4-dichlorobenzoate by Acinetobacter sp. strain 4-CB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26-K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Microbial decomposition of this compound, adsorbed by activated charcoal] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 10. Biodegradation of 3,4 dichloroaniline by fungal isolated from the preconditioning phase of winery wastes subjected to vermicomposting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Myco-remediation of Chlorinated Pesticides: Insights Into Fungal Metabolic System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the this compound Degradation Gene Cluster in Acinetobacter soli GFJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite this compound and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite this compound and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Deep Dive: Unraveling the Mechanisms of 3,4-Dichloroaniline in Aquatic Ecosystems

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today sheds new light on the intricate toxicological mechanisms of 3,4-Dichloroaniline (3,4-DCA) in aquatic organisms. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, amalgamates current scientific findings to provide a detailed understanding of how this prevalent environmental contaminant impacts aquatic life at the molecular, cellular, and organismal levels.

3,4-DCA, a degradation product of several herbicides and a key industrial intermediate, is frequently detected in aquatic environments, posing a significant threat to the health of these ecosystems.[1] This guide offers a meticulous examination of its modes of action, focusing on oxidative stress, endocrine disruption, genotoxicity, and the underlying signaling pathways.

Key Toxicological Mechanisms of this compound

The toxic effects of 3,4-DCA on aquatic life are multifaceted, primarily revolving around its ability to induce cellular stress and interfere with vital physiological processes.

Oxidative Stress: A primary mechanism of 3,4-DCA toxicity is the induction of oxidative stress. Exposure to 3,4-DCA has been shown to disrupt the delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems in aquatic organisms. In fish species such as the crucian carp (Carassius auratus), 3,4-DCA exposure leads to a significant increase in the activity of superoxide dismutase (SOD), an enzyme that converts superoxide radicals to hydrogen peroxide.[2] This is accompanied by an elevation in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation and cellular damage.[2] Concurrently, a depletion of crucial antioxidants like glutathione (GSH) and a decrease in nitric oxide (NO) concentrations and nitric oxide synthase (NOS) activity have been observed, further exacerbating the oxidative stress condition.[2]

Endocrine Disruption: 3,4-DCA is a potent endocrine-disrupting chemical (EDC) in aquatic vertebrates.[3] It has been demonstrated to interfere with the reproductive system of fish, leading to a range of adverse outcomes. In Javanese medaka (Oryzias javanicus), exposure to 3,4-DCA resulted in reduced fecundity, altered gonad tissue, and interference with gamete development.[3] Histopathological examinations have revealed disruptions in oocyte development and ovarian cell structure in females.[3] These effects are indicative of interference with the hormonal regulation of reproduction. Proteomics analysis of zebrafish (Danio rerio) larvae exposed to 3,4-DCA revealed modulation of proteins involved in hormone metabolism, including vitellogenins, further supporting its role as an endocrine disruptor.[4]

Genotoxicity: The genotoxic potential of 3,4-DCA, or its ability to damage DNA, is another critical aspect of its toxicity. Studies on the crustacean Daphnia magna have shown an increased genetic damage index following chronic exposure to environmentally relevant concentrations of 3,4-DCA.[5] This suggests that 3,4-DCA can lead to DNA strand breaks, which, if not repaired, can result in mutations and broader impacts on population genetic diversity.

Aryl Hydrocarbon Receptor (Ahr) Pathway Activation: 3,4-DCA is known to activate the Aryl hydrocarbon receptor (Ahr) signaling pathway.[1] Upon binding to the Ahr, 3,4-DCA initiates a cascade of events leading to the increased expression of cytochrome P450 enzymes, particularly CYP1A1.[1] This enzyme is involved in the metabolism of xenobiotics; however, its induction can also lead to the production of reactive metabolites that contribute to oxidative stress and cellular damage.

Signaling Pathways and Experimental Workflows

To visually elucidate the complex interactions at play, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for assessing 3,4-DCA toxicity.

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. Development of quantitative vitellogenin-ELISAs for fish test species used in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reproductive Toxicity of this compound (3,4-DCA) on Javanese Medaka (Oryziasjavanicus, Bleeker 1854) | MDPI [mdpi.com]

- 4. Proteomics analysis of zebrafish larvae exposed to this compound using the fish embryo acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. View of Ecotoxicological effects of this compound on Daphnia magna: implications for aquatic ecosystem health and management [publicacoes.cespu.pt]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Dichloroaniline (CAS 95-76-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dichloroaniline (DCA), an important intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals. The information is presented to support research, development, and safety protocols involving this compound.

Chemical Identity and Structure

This compound is an aromatic amine with the chemical formula C₆H₅Cl₂N. Its structure consists of a benzene ring substituted with an amino group at position 1 and two chlorine atoms at positions 3 and 4.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 95-76-1 |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol [1] |

| SMILES | C1=CC(=C(C=C1N)Cl)Cl[2] |

| InChI | InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2[2] |

Physical Properties

This compound is a light tan to dark gray crystalline solid at room temperature.[2][3] It has a characteristic, mild aromatic amine odor.[4] The key physical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Light-brown to dark gray crystalline solid | [2][3] |

| Melting Point | 69-72 °C | [2][3][5][6][7] |

| Boiling Point | 272 °C at 760 mmHg | [1][3][6][7][8] |

| Density | 1.401 - 1.57 g/cm³ | [2][5][8] |

| Vapor Pressure | 1.3 Pa at 20 °C | [2] |

| Water Solubility | Insoluble to slightly soluble (92 mg/L at 20 °C) | [3][8][9][10] |

| Solubility in Organic Solvents | Very soluble in alcohol and ether; slightly soluble in benzene. | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.69 | [2][8] |

| Flash Point | 166 °C (open cup) | [1][2][6] |

| Autoignition Temperature | 269 °C | [8] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of an aromatic amine, influenced by the electron-withdrawing nature of the two chlorine substituents.

-

Stability: The compound is stable under normal conditions but may darken on exposure to light and air.[3][11] It is sensitive to prolonged exposure to heat.[3]

-

Decomposition: Upon heating to decomposition, it emits toxic fumes of chlorine, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[2][12] It can also decompose at low pH, a process accelerated by hydrochloric acid.[1][3]

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][6][11]

-

Reactivity: It can react at temperatures above 356°F (180°C) in the presence of ferric chloride.[1][3]

Experimental Protocols

The following are detailed methodologies for determining key physical and chemical properties of this compound, based on standard OECD and ASTM guidelines.

Melting Point Determination (Capillary Method)